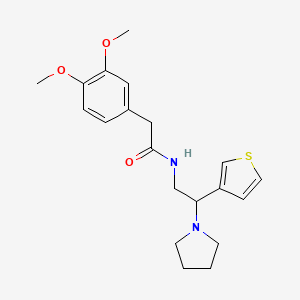

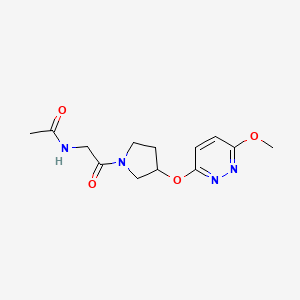

2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.

Aplicaciones Científicas De Investigación

Oxidative Radical Cyclization

The compound has been utilized in the oxidative radical cyclization process. A study demonstrated the treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide with Mn(OAc)3 in the presence of Cu(OAc)2, leading to the formation of tetrahydroindol-2-one. This process was applied in a formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, showcasing its potential in synthetic organic chemistry for constructing complex molecular structures (Shiho Chikaoka et al., 2003).

Structure/Activity Studies for Opioid Agonists

Research involving structure/activity studies related to analogs of the compound has been conducted to develop novel series of potent and selective kappa-opioid agonists. These studies included the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, exploring substitutions to enhance opioid kappa agonist properties, leading to potential therapeutic agents for pain management (J. J. Barlow et al., 1991).

Anticancer Drug Synthesis and Molecular Docking Analysis

Another significant application is in the field of medicinal chemistry, where analogs of the compound have been synthesized and evaluated for anticancer activity. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and confirmed for anticancer activity through in silico modeling, targeting the VEGFr receptor. This highlights its role in the development of new therapeutic agents against cancer (Gopal Sharma et al., 2018).

Development of Potent Opioid Kappa Agonists

Further research has led to the development of conformationally constrained bicyclic derivatives of potent and selective K-opioid receptor agonists. These studies aimed to understand the effect of conformational restriction and stereochemistry on affinity and selectivity towards kappa-opioid receptors, contributing to the pharmacological characterization of kappa-opioid antagonists (Y. Long et al., 2010).

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-24-18-6-5-15(11-19(18)25-2)12-20(23)21-13-17(16-7-10-26-14-16)22-8-3-4-9-22/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSSSRPYPIEITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2692200.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide](/img/structure/B2692202.png)

![(1R,2R)-2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2692205.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2692207.png)

![2-[(2,6-Dimethylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2692209.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)

![N-butyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692215.png)